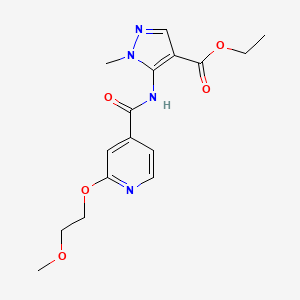

ethyl 5-(2-(2-methoxyethoxy)isonicotinamido)-1-methyl-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

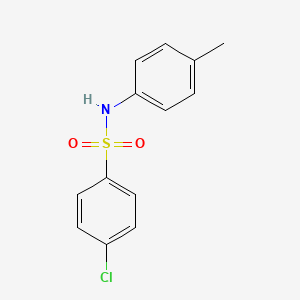

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The ethyl, methoxyethoxy, and isonicotinamido groups are substituents on the pyrazole ring.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The ethyl, methoxyethoxy, and isonicotinamido groups would be attached to this ring .Chemical Reactions Analysis

Pyrazole compounds are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms of the ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Pyrazole compounds are generally stable and have a high melting point .Applications De Recherche Scientifique

Synthesis and Structural Studies :

- Ashton and Doss (1993) discussed a regioselective route to synthesize 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, which includes derivatives similar to the compound . They focused on the synthesis and structural assignments using NOE difference experiments and NMR methods (Ashton & Doss, 1993).

Biological Activity Studies :

- Kletskov et al. (2018) synthesized novel comenic acid derivatives containing isoxazole and isothiazole moieties for biological activities. They observed a synergistic effect when these compounds were used with an antitumor drug in brain tumor chemotherapy (Kletskov et al., 2018).

Use in Cross-Coupling Reactions :

- Arbačiauskienė et al. (2011) used similar compounds in Sonogashira-type cross-coupling reactions to obtain various condensed pyrazoles. They investigated the use of ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates in these reactions, which is relevant to understanding the chemical behavior of the compound (Arbačiauskienė et al., 2011).

Synthesis of Pyrazole Derivatives :

- Yue et al. (2010) reported on the synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, a closely related compound, and its derivatives for potential applications in agriculture (Yue et al., 2010).

Green Chemistry Applications :

- Zolfigol et al. (2013) demonstrated the use of isonicotinic acid, a component of the compound , in the green synthesis of pyranopyrazoles. This highlights the potential of using such compounds in environmentally friendly chemical synthesis processes (Zolfigol et al., 2013).

Corrosion Inhibition Studies :

- Dohare et al. (2017) investigated pyranopyrazole derivatives, including similar compounds, as corrosion inhibitors for mild steel. This application is significant for industrial processes such as metal pickling (Dohare et al., 2017).

Development of Histamine H2-Receptor Antagonists :

- Brown et al. (1980) explored the synthesis of 5-halogeno analogues of metiamide and cimetidine, starting from compounds structurally similar to the compound , for potential medical applications (Brown et al., 1980).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 5-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]-1-methylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O5/c1-4-24-16(22)12-10-18-20(2)14(12)19-15(21)11-5-6-17-13(9-11)25-8-7-23-3/h5-6,9-10H,4,7-8H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGOCZGQNWMFBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)NC(=O)C2=CC(=NC=C2)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2662561.png)

![Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2662567.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2662573.png)

![3-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2662574.png)

![4-ethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2662575.png)

![2-Cyano-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2662576.png)

![(E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B2662578.png)